N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanamide is a complex organic compound that features an indole moiety, a spirocyclic structure, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Spirocyclic Structure: The spirocyclic structure can be introduced through a cyclization reaction involving a suitable precursor.
Coupling with the Propanamide Group: The final step involves coupling the spirocyclic intermediate with a propanamide derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is unique due to its combination of an indole moiety, a spirocyclic structure, and a propanamide group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C21H24ClN3O3 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide |
InChI |
InChI=1S/C21H24ClN3O3/c22-16-4-3-5-17-15(16)6-11-24(17)13-10-23-18(26)7-12-25-19(27)14-21(20(25)28)8-1-2-9-21/h3-6,11H,1-2,7-10,12-14H2,(H,23,26) |
InChI Key |
MCWQCDJUYUPSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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